molecular formula C13H13BrN2O3 B14806470 N-Acetyl-4-bromotryptophan

N-Acetyl-4-bromotryptophan

Cat. No.: B14806470
M. Wt: 325.16 g/mol
InChI Key: ZHOLTNDTYQGXRY-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4-bromotryptophan typically involves the bromination of tryptophan derivatives. One common method is the bromination of N-acetyltryptophan using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and pH to ensure selective bromination at the 4-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .

Mechanism of Action

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

ZHOLTNDTYQGXRY-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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